N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide
Overview
Description
N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C17H20BrNO3S and a molecular weight of 398.31 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, an ethoxy group, and an ethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with N-benzylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in the presence of a base are employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxy and benzyl groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-bromo-2-ethoxybenzenesulfonamide: Similar structure but lacks the ethyl group on the sulfonamide moiety.
5-bromo-2-methoxybenzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
5-bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide: Features additional bromine and methyl groups.
Uniqueness
N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and ethyl groups on the sulfonamide moiety differentiates it from other similar compounds, making it valuable for specialized applications .
Properties
IUPAC Name |
N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-19(13-14-8-6-5-7-9-14)23(20,21)17-12-15(18)10-11-16(17)22-4-2/h5-12H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUKNUUBHRTMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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